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Introduction
Tiger17 is an 11-amino-acid peptide, synthesized based on tigerinins found in the skin

secretions of the frog Fejervarya cancrivora.[1][2] It is a potent agent for promoting skin wound

healing.[1][3] Tiger17 demonstrates broad-spectrum antimicrobial activity against a wide range

of pathogens, including antibiotic-resistant bacteria such as MRSA and Pseudomonas

aeruginosa.[4] Its mechanism of action involves the disruption of microbial membranes. This

document provides detailed methodologies for assessing the antimicrobial properties of

Tiger17, including protocols for determining its minimum inhibitory and bactericidal

concentrations, evaluating its kill kinetics, and assessing its anti-biofilm activity.

Mechanism of Action
Tiger17's biological activities are twofold: it directly kills microbes and promotes wound healing.

The antimicrobial action is attributed to its ability to disrupt the cell membranes of pathogens.

Concurrently, it accelerates wound repair by stimulating the proliferation and migration of

keratinocytes and fibroblasts. This is achieved through the activation of the MAPK signaling

pathway and the increased production of transforming growth factor-beta (TGF-β), which are

crucial for tissue regeneration.
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Caption: Dual mechanism of Tiger17: antimicrobial action and wound healing.
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Core Antimicrobial Assessment Methodologies
A comprehensive evaluation of Tiger17's antimicrobial potential involves a suite of in vitro

assays. The following protocols are foundational for characterizing its antimicrobial profile.

Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the fundamental method to determine the lowest concentration of an

antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

Preparation of Tiger17 Stock Solution: Prepare a stock solution of Tiger17 in a suitable

solvent (e.g., sterile deionized water or 0.01% acetic acid) at a concentration that is at least

twice the highest concentration to be tested. Filter-sterilize the stock solution.

Bacterial Inoculum Preparation:

From a fresh agar plate (18-24 hours culture), select several well-isolated colonies of the

test microorganism.

Suspend the colonies in a sterile broth, such as Mueller-Hinton Broth (MHB), to match the

turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵

CFU/mL in the test wells.

Serial Dilution in 96-Well Plate:

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate, except for the first

column.

Add 200 µL of the Tiger17 stock solution to the wells in the first column.

Perform a two-fold serial dilution by transferring 100 µL from the first column to the

second, mixing thoroughly, and repeating this process across the plate to the tenth

column. Discard 100 µL from the tenth column.
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Column 11 will serve as the positive control (inoculum without Tiger17), and column 12 as

the negative/sterility control (MHB without inoculum).

Inoculation and Incubation:

Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The

final volume in these wells will be 200 µL.

Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

Reading and Interpretation:

The MIC is the lowest concentration of Tiger17 at which no visible bacterial growth

(turbidity) is observed. This can be assessed visually or by measuring the optical density

at 600 nm (OD₆₀₀) with a plate reader.

Data Presentation: Illustrative MIC Values for Tiger17

Microorganism Strain MIC (µg/mL)

Staphylococcus aureus ATCC 25923 8

Staphylococcus aureus

(MRSA)
ATCC 43300 16

Escherichia coli ATCC 25922 16

Pseudomonas aeruginosa ATCC 27853 32

Candida albicans ATCC 90028 64

Note: The data presented in this table is for illustrative purposes only and should be determined

experimentally.
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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the

initial bacterial inoculum. It is determined following an MIC assay.

Experimental Protocol

Perform MIC Assay: Conduct the MIC assay as described above.

Subculturing:

From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the

more concentrated wells), take a 10-100 µL aliquot.

Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

Incubation: Incubate the agar plates at 37°C for 18-24 hours.
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Enumeration and Interpretation:

After incubation, count the number of colony-forming units (CFU) on each plate.

The MBC is the lowest concentration of Tiger17 that results in a ≥99.9% reduction in CFU

compared to the initial inoculum count.

Data Presentation: Illustrative MBC Values for Tiger17

Microorganism Strain MIC (µg/mL) MBC (µg/mL) Interpretation

S. aureus ATCC 25923 8 16 Bactericidal

E. coli ATCC 25922 16 32 Bactericidal

P. aeruginosa ATCC 27853 32 128 Bacteriostatic

Note: An agent is considered bactericidal if the MBC is no more than four times the MIC. This

data is illustrative.

Perform MIC Assay Aliquot from Clear Wells (MIC and Higher) Spread Aliquots on Agar Plates Incubate Agar Plates at 37°C for 18-24h Count Colonies (CFU) Determine MBC (≥99.9% Killing)
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Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over

time. It provides valuable information on whether an agent is bactericidal or bacteriostatic and

the concentration- and time-dependency of its activity.

Experimental Protocol

Inoculum Preparation: Prepare a standardized bacterial suspension in a logarithmic growth

phase, typically diluted to ~10⁵-10⁶ CFU/mL in a suitable broth (e.g., MHB).
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Exposure:

Add Tiger17 to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, 2x, and

4x MIC).

Include a growth control (no peptide).

Incubate all tubes in a shaking incubator at 37°C.

Sampling and Plating:

At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), draw aliquots from each tube.

Perform serial dilutions of the aliquots in a sterile saline or buffer solution.

Plate the dilutions onto agar plates.

Incubation and Enumeration:

Incubate the plates at 37°C for 18-24 hours.

Count the viable colonies (CFU/mL) for each time point and concentration.

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of Tiger17. A ≥3-

log₁₀ decrease in CFU/mL (99.9% kill) is considered bactericidal activity.

Data Presentation: Illustrative Time-Kill Data for Tiger17 against S. aureus
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Time (hours)
Growth
Control (log₁₀
CFU/mL)

1x MIC (log₁₀
CFU/mL)

2x MIC (log₁₀
CFU/mL)

4x MIC (log₁₀
CFU/mL)

0 5.5 5.5 5.5 5.5

2 6.8 4.2 3.1 <2.0

4 7.9 3.1 <2.0 <2.0

8 8.5 <2.0 <2.0 <2.0

24 9.2 <2.0 <2.0 <2.0

Note: This data is for illustrative purposes only.
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Caption: Workflow for the Time-Kill Kinetics assay.

Anti-Biofilm Assay
Biofilms are structured communities of microorganisms that are notoriously resistant to

conventional antibiotics. This assay assesses the ability of Tiger17 to either prevent biofilm

formation or eradicate established biofilms.
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Experimental Protocol: Crystal Violet Staining Method

A. Biofilm Inhibition Assay:

Preparation: Prepare serial dilutions of Tiger17 in a suitable growth medium (e.g., Tryptic

Soy Broth) in a 96-well flat-bottomed plate.

Inoculation: Add a standardized bacterial suspension (~10⁶ CFU/mL) to the wells. Include

positive (bacteria only) and negative (broth only) controls.

Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for

biofilm formation.

Washing: Gently discard the planktonic cells and wash the wells carefully with phosphate-

buffered saline (PBS) to remove non-adherent cells.

Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at

room temperature.

Washing: Remove the crystal violet and wash the wells again with PBS.

Quantification: Solubilize the bound dye with 30% acetic acid or ethanol. Measure the

absorbance at 570 nm. The reduction in absorbance compared to the control indicates

biofilm inhibition.

B. Biofilm Eradication Assay:

Biofilm Formation: First, grow biofilms in a 96-well plate for 24-48 hours as described above

(steps 2-3 of the inhibition assay).

Treatment: After washing away planktonic cells, add fresh broth containing serial dilutions of

Tiger17 to the established biofilms.

Incubation: Incubate for another 24 hours.

Quantification: Wash, stain, and quantify the remaining biofilm biomass using the crystal

violet method as described above (steps 4-7 of the inhibition assay).
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Data Presentation: Illustrative Anti-Biofilm Activity of Tiger17

Concentration (µg/mL) Biofilm Inhibition (%) Biofilm Eradication (%)

MIC 95 60

2 x MIC 99 85

4 x MIC 99 92

Note: This data is for illustrative purposes only.
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Caption: Workflow for Anti-Biofilm assays (Inhibition and Eradication).
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Conclusion
The methodologies detailed in these application notes provide a robust framework for the

comprehensive assessment of Tiger17's antimicrobial properties. By systematically

determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a

detailed profile of its efficacy against a range of microbial pathogens. This information is critical

for the continued development of Tiger17 as a potential therapeutic agent for treating infections

and promoting wound healing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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